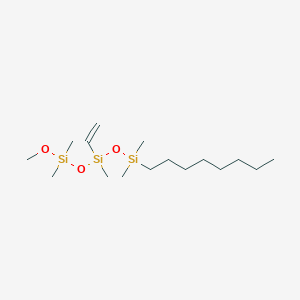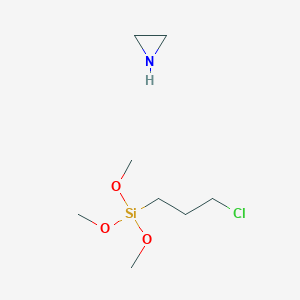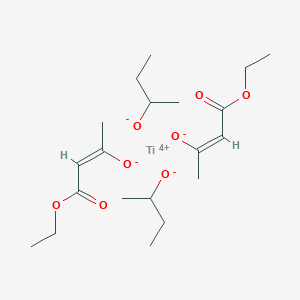
Nickel(II) lactate tetrahydrate; 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) lactate tetrahydrate is an inorganic compound with the formula Ni(C3H5O3)2·4H2O. It is a white, water-soluble powder that is used in a variety of applications, including catalysts, electroplating, and as a source of nickel ions for various biochemical and physiological processes. Nickel(II) lactate tetrahydrate is also referred to as nickel lactate, nickel lactate tetrahydrate, Ni(C3H5O3)2·4H2O, and Ni2(C3H5O3)4·4H2O.
Wissenschaftliche Forschungsanwendungen
Nickel(II) lactate tetrahydrate has a variety of applications in scientific research. It is often used as a catalyst in organic synthesis, as a source of nickel ions for various biochemical and physiological processes, and as an electroplating agent. It has also been used as a reagent in the synthesis of other nickel compounds, such as nickel(II) citrate and nickel(II) sulfate.
Wirkmechanismus
Nickel(II) lactate tetrahydrate acts as a source of nickel ions, which are essential for the proper functioning of enzymes and other proteins. Nickel ions can also play an important role in the regulation of gene expression and DNA replication. In addition, nickel ions can bind to organic molecules and can catalyze a variety of reactions, such as the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
Nickel(II) lactate tetrahydrate has been shown to have a variety of biochemical and physiological effects. It has been found to be essential for the proper functioning of enzymes and other proteins, and it can play an important role in the regulation of gene expression and DNA replication. In addition, nickel ions can bind to organic molecules and can catalyze a variety of reactions, such as the formation of carbon-carbon bonds.
Vorteile Und Einschränkungen Für Laborexperimente
Nickel(II) lactate tetrahydrate has a number of advantages and limitations for use in laboratory experiments. One of the main advantages is that it is a water-soluble powder, making it easy to work with. In addition, it is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation is that nickel ions can be toxic to cells, so caution should be taken when working with nickel(II) lactate tetrahydrate.
Zukünftige Richtungen
Nickel(II) lactate tetrahydrate has a number of potential applications in scientific research and industry. One potential future direction is to explore the use of nickel(II) lactate tetrahydrate as a catalyst in organic synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of nickel ions, as well as the role they play in gene expression and DNA replication. Other potential future directions include the use of nickel(II) lactate tetrahydrate in the production of nickel compounds, and the development of new methods for synthesizing nickel compounds.
Synthesemethoden
Nickel(II) lactate tetrahydrate can be synthesized using a variety of methods. The most common method involves the reaction of nickel chloride and lactic acid in aqueous solution. This reaction produces nickel lactate and lactic acid. The lactic acid can then be removed by precipitation or by evaporating the solution. The resulting product is then dried to form nickel(II) lactate tetrahydrate.
Eigenschaften
IUPAC Name |
(2S)-2-hydroxypropanoic acid;nickel;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O3.Ni.4H2O/c2*1-2(4)3(5)6;;;;;/h2*2,4H,1H3,(H,5,6);;4*1H2/t2*2-;;;;;/m00...../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVMZXCWSSGPBI-CBAPHJFVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)O.C[C@@H](C(=O)O)O.O.O.O.O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20NiO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel(II) lactate tetrahydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

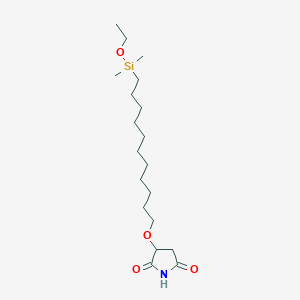



![4,4'-Bis[(hexafluoroisopropylidene)phthalic anhydride]diphenyl](/img/structure/B6313912.png)

![1-Butyl-2,3-dimethylimidazolium diethyleneglycolmonomethylethersulfate, 98% [BDiMIM] [MDEGSO4]](/img/structure/B6313918.png)
![Perfluoro-[(1',1',2'-trimethyl)propyl]propen-2-yl ether; 97%](/img/structure/B6313921.png)
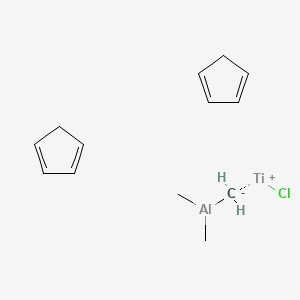
![Ethyl 2,3-dichloro-3-[(4'-methyl-2',2',3',3'-tetrafluoro)cyclobutyl]propionate; 97%](/img/structure/B6313943.png)
